3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide structure elucidation
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide
This guide provides a comprehensive, field-proven framework for the structural elucidation of the novel sulfonamide, 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote procedural descriptions to offer a deep, mechanistic understanding of the analytical strategies employed. We will explore how a synergistic application of modern spectroscopic and spectrometric techniques can unambiguously determine the molecular architecture of this compound, ensuring the scientific integrity required for advanced research and development.
Molecular Blueprint: The Target Structure
The subject of our investigation is 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide. A clear understanding of its constituent functional groups is the foundational step in designing an effective elucidation strategy. The molecule comprises a central benzene ring substituted with a sulfonamide group, which itself is N-alkylated with an ethyl moiety. The aromatic ring is further functionalized with a sterically demanding tert-butyl group and an electron-donating methoxy group.
Caption: Proposed structure of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide.
Synthesis Strategy: A Probable Route
While numerous synthetic pathways exist for sulfonamides, a common and efficient method involves the reaction of a substituted benzenesulfonyl chloride with a primary amine.[1][2] This context is vital as it informs our expectations of potential impurities, such as unreacted starting materials or regioisomers.
General Protocol: Synthesis of N-Substituted Benzenesulfonamides [2][3]
-
Starting Materials: 3-tert-butyl-4-methoxybenzenesulfonyl chloride and ethylamine.
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Solvent & Base: A suitable solvent such as dichloromethane (DCM) is chosen. A non-nucleophilic base like triethylamine or pyridine is added to scavenge the HCl byproduct generated during the reaction.
-
Reaction: The sulfonyl chloride solution is added dropwise to a stirred solution of ethylamine and the base, typically at a reduced temperature (0 °C) to control the exothermic reaction.
-
Work-up: The reaction mixture is stirred at room temperature for several hours.[3] Upon completion, it is washed with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or flash column chromatography, to yield the final compound.
Spectroscopic & Spectrometric Analysis: The Core of Elucidation
The cornerstone of modern structure elucidation lies in the integrated interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For our target molecule, we anticipate the following signals:
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (CH₃) | ~1.3 - 1.5 | Singlet (s) | 9H | Nine equivalent protons with no adjacent proton neighbors, characteristic of a tert-butyl group. |
| Ethyl (CH₃) | ~1.1 - 1.3 | Triplet (t) | 3H | Coupled to the adjacent two protons of the CH₂ group (n+1 = 2+1 = 3). |
| Ethyl (CH₂) | ~3.0 - 3.3 | Quartet (q) | 2H | Coupled to the adjacent three protons of the CH₃ group (n+1 = 3+1 = 4). |
| Methoxy (OCH₃) | ~3.8 - 4.0 | Singlet (s) | 3H | Three equivalent protons with no adjacent proton neighbors. Its downfield shift is due to the attached oxygen.[4][5] |
| Sulfonamide (NH) | ~8.5 - 10.5 | Broad Singlet (br s) | 1H | The proton on the nitrogen is often broad due to quadrupole effects and exchange. Its chemical shift can be variable.[4] |
| Aromatic (Ar-H) | ~6.9 - 7.8 | Multiplet (m) | 3H | Three protons on the aromatic ring in distinct environments, leading to complex splitting patterns (likely doublets and a doublet of doublets). |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Assignment | Predicted δ (ppm) | Rationale |
| Ethyl (CH₃) | ~14 - 16 | Standard aliphatic methyl carbon. |
| tert-Butyl (CH₃) | ~30 - 32 | Equivalent methyl carbons of the tert-butyl group. |
| Ethyl (CH₂) | ~35 - 45 | Aliphatic methylene carbon attached to nitrogen. |
| tert-Butyl (Quaternary C) | ~35 - 38 | Quaternary carbon of the tert-butyl group. |
| Methoxy (OCH₃) | ~55 - 57 | Carbon of the methoxy group, shifted downfield by oxygen.[4] |
| Aromatic (Ar-C) | ~110 - 160 | Six distinct signals are expected for the aromatic carbons due to the substitution pattern. Carbons attached to heteroatoms (S, O) will be further downfield.[4] |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. DMSO-d₆ is often advantageous for clearly observing exchangeable protons like N-H.[5]
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
-
Analysis: Integrate the ¹H signals, determine chemical shifts relative to a reference (e.g., TMS), and analyze splitting patterns to establish proton-proton connectivities. Correlate ¹H and ¹³C signals using 2D NMR data to confirm the complete C-H framework.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expected Data (using Electrospray Ionization - ESI)
-
Molecular Formula: C₁₃H₂₁NO₃S
-
Molecular Weight: 271.38 g/mol
-
Expected Ion: The high-resolution mass spectrum (HRMS) should show a prominent [M+H]⁺ ion at m/z 272.1264, confirming the elemental composition.[6]
Fragmentation Analysis The causality of fragmentation is key. The bonds adjacent to the heteroatoms (S, N, O) and the bulky tert-butyl group are common points of cleavage.
| Expected Fragment (m/z) | Proposed Structure/Loss |
| 256 | Loss of CH₃ |
| 215 | Loss of tert-butyl group ([M - C₄H₉]⁺) |
| 199 | Cleavage of the S-N bond, forming the [3-tert-butyl-4-methoxybenzenesulfonyl]⁺ fragment |
| 157 | Loss of the entire N-ethylsulfonamide group, leaving a [benzenesulfonamide] fragment.[7] |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform both a full scan to identify the molecular ion and a fragmentation scan (MS/MS) on the parent ion to observe daughter ions.
-
Analysis: Compare the exact mass of the molecular ion with the calculated mass to confirm the molecular formula. Analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Characteristic Vibrational Frequencies The presence of the sulfonamide and other functional groups gives rise to a distinct IR signature.
| Frequency Range (cm⁻¹) | Vibration | Significance |
| 3200 - 3350 | N-H stretch | Confirms the presence of the secondary sulfonamide N-H group.[4][8] |
| 2850 - 3000 | C-H stretch (aliphatic) | Indicates the tert-butyl and ethyl groups. |
| ~3050 | C-H stretch (aromatic) | Indicates the benzene ring. |
| 1310 - 1350 | S=O asymmetric stretch | Strong, characteristic absorption for the sulfonamide group.[4] |
| 1140 - 1160 | S=O symmetric stretch | Strong, characteristic absorption for the sulfonamide group.[4] |
| ~1250 and ~1020 | C-O stretch | Asymmetric and symmetric stretches for the aryl-alkyl ether (methoxy group).[4] |
| ~1500, ~1600 | C=C stretch | Aromatic ring vibrations. |
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.
-
Analysis: The instrument software automatically subtracts the background from the sample spectrum. Identify and label the characteristic peaks corresponding to the functional groups of the target molecule.
X-ray Crystallography: The Definitive Proof
When a molecule can be grown as a high-quality single crystal, X-ray diffraction provides unambiguous proof of its structure.[9][10][11] It is the gold standard for determining not only connectivity but also the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.
Caption: General workflow for single-crystal X-ray crystallography.[11]
Experimental Protocol: X-ray Diffraction
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate).[11]
-
Data Collection: Mount a suitable crystal on the diffractometer. A monochromatic X-ray beam is used, and the diffraction pattern is recorded as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved to obtain an initial electron density map, from which a molecular model is built and refined to yield the final, precise atomic coordinates.[11]
Conclusion: A Unified Structural Narrative
The elucidation of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is a process of systematic, multi-faceted investigation. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and elemental composition while providing corroborating fragmentation data. IR spectroscopy offers a rapid check for the presence of essential functional groups. Finally, single-crystal X-ray diffraction, when achievable, provides the ultimate, unambiguous confirmation of the molecular structure. By integrating the data from these orthogonal techniques, we can construct a self-validating and trustworthy structural assignment, meeting the highest standards of scientific integrity.
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